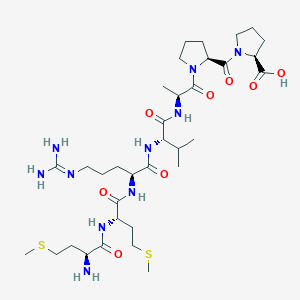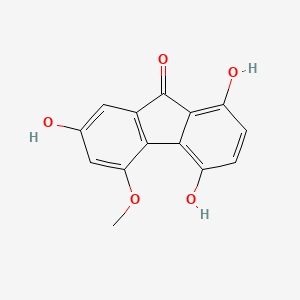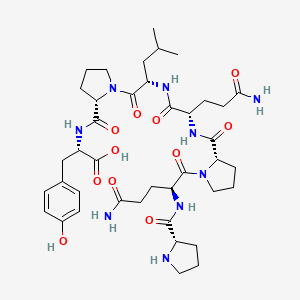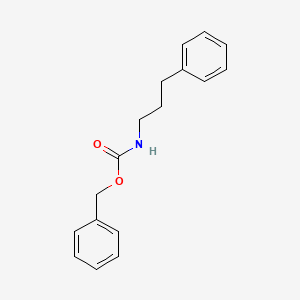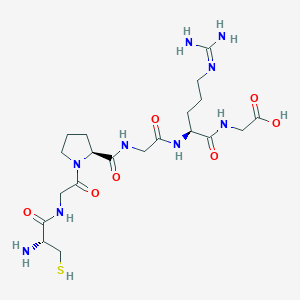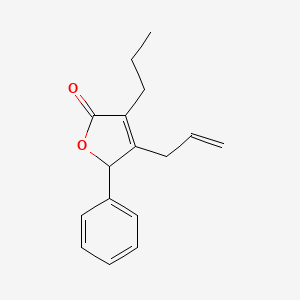![molecular formula C12H28O3Si B14239833 (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol CAS No. 429687-45-6](/img/structure/B14239833.png)
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hexane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be summarized as follows:
Protection of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of deprotected diol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group modifications are necessary.
Industry: Applied in the production of specialty chemicals and materials where precise control over molecular structure is essential.
Wirkmechanismus
The mechanism by which (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol exerts its effects involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions but can be selectively removed when desired, allowing for controlled deprotection and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Hexane-1,2-diol: The unprotected form of the compound.
tert-Butyldimethylsilyl ether: Another silyl ether used for protecting hydroxyl groups.
Uniqueness
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is unique due to its specific configuration and the presence of both a silyl protecting group and a diol backbone. This combination allows for selective protection and deprotection, making it a valuable tool in complex synthetic pathways.
Eigenschaften
CAS-Nummer |
429687-45-6 |
|---|---|
Molekularformel |
C12H28O3Si |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
(2R)-6-[tert-butyl(dimethyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C12H28O3Si/c1-12(2,3)16(4,5)15-9-7-6-8-11(14)10-13/h11,13-14H,6-10H2,1-5H3/t11-/m1/s1 |
InChI-Schlüssel |
YGMNTPDYZVJPIJ-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CO)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
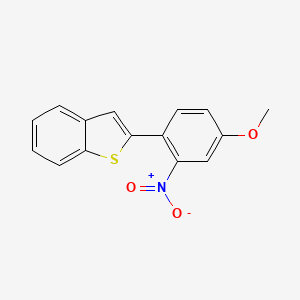
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
